Cas no 149771-25-5 (5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-)

5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-
- BUTTPARK 86\18-14
- 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 2-PHENYL-4-(TRIFLUOROMETHYL)-5-PYRIMIDINECARBOXYLIC ACID
- SR-01000307261
- 2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid
- 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
- AKOS005097048
- SR-01000307261-1
- 5W-1087
- 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylicAcid
- MFCD04125695
- SMR000338456
- 149771-25-5
- CHEMBL1725106
- HMS2661C21
- MLS000736206
-
- MDL: MFCD04125695
- インチ: InChI=1S/C12H7F3N2O2/c13-12(14,15)9-8(11(18)19)6-16-10(17-9)7-4-2-1-3-5-7/h1-6H,(H,18,19)
- InChIKey: ANRSNMBBSUTAEN-UHFFFAOYSA-N
- ほほえんだ: c1ccc(cc1)c2ncc(c(n2)C(F)(F)F)C(=O)O
計算された属性
- せいみつぶんしりょう: 268.04596196Da
- どういたいしつりょう: 268.04596196Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 63.1Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 297.8±40.0 °C at 760 mmHg
- フラッシュポイント: 133.9±27.3 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)- セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 5W-1087-10G |
2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid |
149771-25-5 | >90% | 10g |
£5775.00 | 2023-09-08 | |
Key Organics Ltd | 5W-1087-1MG |
2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid |
149771-25-5 | >90% | 1mg |
£37.00 | 2023-09-08 | |
abcr | AB300416-500 mg |
2-Phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid, 90%; . |
149771-25-5 | 90% | 500mg |
€678.60 | 2023-04-26 | |
A2B Chem LLC | AI79123-1mg |
2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
149771-25-5 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI79123-10mg |
2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
149771-25-5 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI79123-5mg |
2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
149771-25-5 | >90% | 5mg |
$214.00 | 2024-04-20 | |
Key Organics Ltd | 5W-1087-5G |
2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid |
149771-25-5 | >90% | 5g |
£3080.00 | 2023-09-08 | |
Key Organics Ltd | 5W-1087-10MG |
2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid |
149771-25-5 | >90% | 10mg |
£63.00 | 2023-09-08 | |
abcr | AB300416-100 mg |
2-Phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid; . |
149771-25-5 | 100MG |
€221.50 | 2022-03-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00880081-1g |
2-Phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
149771-25-5 | 90% | 1g |
¥2394.0 | 2023-02-23 |
5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)- 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-に関する追加情報
5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)- (CAS No. 149771-25-5): A Comprehensive Overview
5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 149771-25-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule, featuring a pyrimidine core with substituents that include a phenyl group at the 2-position and a trifluoromethyl group at the 4-position, has garnered attention due to its potential applications in drug development and therapeutic interventions.
The structural attributes of 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)- make it a versatile scaffold for medicinal chemists. The presence of the pyrimidine ring, a common motif in biologically active molecules, combined with the electron-withdrawing nature of the trifluoromethyl group, enhances its interaction with biological targets. This compound exhibits a balance of lipophilicity and polarity, which is crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
In recent years, there has been a surge in research focusing on pyrimidine derivatives due to their broad spectrum of biological activities. The< strong>2-phenyl substituent at the 2-position of the pyrimidine ring contributes to the compound's ability to engage with various enzymes and receptors. This feature has been exploited in the development of inhibitors targeting diseases such as cancer, inflammation, and infectious disorders.
One of the most compelling aspects of 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)- is its potential as a lead compound for drug discovery. Researchers have leveraged its structure to design novel molecules with enhanced efficacy and reduced toxicity. For instance, studies have demonstrated that modifications around the pyrimidine core can modulate binding affinity to specific biological targets. This flexibility has led to the identification of several promising candidates that are currently undergoing preclinical evaluation.
The trifluoromethyl group (-CF₃) is a well-documented pharmacophore that imparts unique properties to organic molecules. It enhances metabolic stability by preventing oxidative degradation and increases binding affinity through steric and electronic effects. In the context of 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, this moiety plays a critical role in optimizing pharmacological activity. Recent computational studies have highlighted how the trifluoromethyl group can fine-tune the compound's interactions with biological targets, making it an attractive candidate for further development.
Advances in synthetic chemistry have enabled more efficient and scalable production methods for compounds like 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-. Modern techniques such as transition metal-catalyzed cross-coupling reactions have streamlined the synthesis of complex heterocyclic structures. These innovations have not only reduced production costs but also facilitated access to larger libraries of derivatives for high-throughput screening (HTS). This has accelerated the discovery process and led to the identification of several novel therapeutic agents.
The biological activity of 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)- has been extensively studied in various disease models. Preliminary data suggest that it exhibits inhibitory effects on key enzymes involved in cancer progression. Specifically, it has shown promise in disrupting signaling pathways that are aberrantly activated in tumor cells. These findings align with broader trends in oncology research, where targeting multiple pathways simultaneously is emerging as a viable strategy for improving treatment outcomes.
In addition to its potential in oncology, this compound has also been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders and autoimmune conditions. Studies have indicated that< strong>5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)- can modulate inflammatory responses by inhibiting key mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). This dual functionality makes it an intriguing candidate for developing multi-targeted therapeutics.
The impact of computational methods on drug discovery cannot be overstated. Molecular modeling and virtual screening have become indispensable tools for identifying promising candidates like 5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-. By leveraging these technologies, researchers can predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. This approach has significantly reduced the time and resources required for drug development while improving success rates.
The future prospects for CAS No. 149771-25-5 are promising given its unique structural features and demonstrated biological activities. Ongoing research aims to further refine its pharmacological profile through structural modifications and analog design. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in developing next-generation therapeutics.
In conclusion,< strong>5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-, with its CAS number CAS No. 149771-25-5, represents a significant advancement in pharmaceutical chemistry. Its structural versatility and demonstrated biological activities make it a valuable tool for drug discovery and development. With continued research and innovation, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.
149771-25-5 (5-Pyrimidinecarboxylic acid, 2-phenyl-4-(trifluoromethyl)-) 関連製品
- 1082329-24-5(2-[5-(Propan-2-Yl)-1,2,4-Oxadiazol-3-Yl]Acetic Acid)
- 55134-84-4(Methyl 3-Ethyl-4,5-dihydroisoxazole-5-carboxylate)
- 1806750-60-6(2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol)
- 1021126-44-2(3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 898656-66-1(4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide)
- 1209224-50-9(2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one)
- 2229102-26-3(tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate)
- 2228171-88-6(2-Methyl-3-(4-methyloxan-4-yl)propanoic acid)
- 81428-04-8(2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide)
- 866845-82-1(1-(3-fluorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)
